1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine 1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742115
InChI: InChI=1S/C13H18BrNO/c1-16-12-5-4-10(14)8-11(12)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7,9,15H2,1H3
SMILES:
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol

1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine

CAS No.:

Cat. No.: VC15742115

Molecular Formula: C13H18BrNO

Molecular Weight: 284.19 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine -

Specification

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
IUPAC Name [1-(5-bromo-2-methoxyphenyl)cyclopentyl]methanamine
Standard InChI InChI=1S/C13H18BrNO/c1-16-12-5-4-10(14)8-11(12)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7,9,15H2,1H3
Standard InChI Key HHWLVCZIJAGSBO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Br)C2(CCCC2)CN

Introduction

1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a cyclopentane ring connected to a methanamine group and a substituted phenyl ring, which includes a bromine atom and a methoxy group. These structural components contribute to its chemical properties and biological activities.

Synthesis Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine can be achieved through various organic reactions involving cyclopentane derivatives and substituted phenyl groups. These methods typically involve multiple steps, including the formation of the cyclopentane ring and the introduction of the brominated and methoxylated phenyl group.

Synthesis StepDescription
1. Formation of Cyclopentane RingThis involves the synthesis of the cyclopentane core, often through cycloaddition reactions or ring-closing metathesis.
2. Introduction of Phenyl GroupThe substituted phenyl ring is attached to the cyclopentane ring, typically through a Friedel-Crafts alkylation or a similar reaction.
3. Bromination and MethoxylationThe introduction of the bromine and methoxy groups onto the phenyl ring, which can be achieved through electrophilic aromatic substitution reactions.

Interaction Studies

Interaction studies involving 1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine focus on its binding affinity to various biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Structural Analogues

1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine has several structural analogues that differ in their ring size or halogen substitution. These analogues can exhibit different biological activities due to variations in their chemical structure.

Compound NameStructureUnique Features
1-(4-Bromo-2-methoxyphenyl)cyclopropanemethanamineCyclopropane instead of cyclopentaneSmaller ring may affect binding affinity
1-(5-Chloro-2-methoxyphenyl)cyclopentanemethanamineChlorine instead of bromineMay exhibit different biological activities due to halogen substitution
1-(5-Iodo-2-methoxyphenyl)cyclopentanemethanamineIodine substitutionLarger halogen may influence lipophilicity and receptor interactions

Potential Applications

1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine has potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and potential biological activities make it a candidate for further research into therapeutic applications.

Future Research Directions

Future studies should focus on elucidating the specific mechanisms of action and therapeutic potential of this compound. This includes detailed pharmacokinetic and pharmacodynamic analyses to assess its safety and efficacy in biological systems.

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